Piperazinylpyrimidine Scaffold Confers Mutant-Selective PDGFR Family Kinase Inhibition vs. Wild-Type Isoforms
In the foundational structure-activity study of piperazinylpyrimidine derivatives by Shallal and Russu (2011), Compound 4—a close structural analog bearing a quinazoline appendage on the same piperazinylpyrimidine core—demonstrated a selective binding tendency toward oncogenic mutant forms of KIT and PDGFRA kinases compared to their wild-type isoforms, with significantly greater potency against the mutant variants [1]. The target compound shares the identical 4-(piperazin-1-yl)-6-ethoxy-2-methylpyrimidine core scaffold and the sulfonylpiperazine linker motif, positioning it within the same chemotype that has been experimentally validated for differential mutant-versus-wild-type kinase engagement. This is a class-level inference based on conserved pharmacophoric architecture; direct mutant selectivity data for CAS 946232-72-0 have not been published.
| Evidence Dimension | Mutant-selective kinase binding (KIT/PDGFRA mutants vs. wild-type) |
|---|---|
| Target Compound Data | No direct mutant selectivity data available for CAS 946232-72-0; scaffold conserves the piperazinylpyrimidine core essential for mutant-selective binding in the series. |
| Comparator Or Baseline | Compound 4 (Shallal & Russu 2011): selective binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms; selective cytostatic activity against MDA-MB-468 (basal-like breast cancer) in NCI-60 panel. |
| Quantified Difference | Compound 4 was more potent at inhibiting oncogenic mutant PDGFR family kinases relative to wild-type (qualitative selectivity reported; exact fold-difference not numerically specified in abstract). |
| Conditions | Kinase profiling panel; NCI-60 one-dose and dose-response screening. |
Why This Matters
For procurement targeting kinase selectivity profiling, the conserved piperazinylpyrimidine core predicts that CAS 946232-72-0 may retain the mutant-over-wild-type selectivity characteristic of this chemotype, which is critical for developing resistance-targeted therapies.
- [1] Shallal, H. M.; Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043–2057. View Source
